(1-Benzhydrylazetidin-2-yl)methanol (1-Benzhydrylazetidin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 72351-68-9
VCID: VC3904257
InChI: InChI=1S/C17H19NO/c19-13-16-11-12-18(16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2
SMILES: C1CN(C1CO)C(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C17H19NO
Molecular Weight: 253.34 g/mol

(1-Benzhydrylazetidin-2-yl)methanol

CAS No.: 72351-68-9

Cat. No.: VC3904257

Molecular Formula: C17H19NO

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

(1-Benzhydrylazetidin-2-yl)methanol - 72351-68-9

Specification

CAS No. 72351-68-9
Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
IUPAC Name (1-benzhydrylazetidin-2-yl)methanol
Standard InChI InChI=1S/C17H19NO/c19-13-16-11-12-18(16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2
Standard InChI Key ZQFMLZHAZJYUOD-UHFFFAOYSA-N
SMILES C1CN(C1CO)C(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES C1CN(C1CO)C(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

  • IUPAC Name: (1-Benzhydrylazetidin-2-yl)methanol

  • CAS Registry Number: 72351-68-9

  • Molecular Formula: C17H19NO

  • Molecular Weight: 253.34 g/mol

  • SMILES Notation: OC[C@H]1N(C(C2=CC=CC=C2)C3=CC=CC=C3)C[C@@H]1

The compound’s azetidine ring introduces significant ring strain due to its four-membered structure, enhancing reactivity in nucleophilic and electrophilic reactions . The benzhydryl group contributes steric bulk and lipophilicity, while the hydroxymethyl group enables functionalization via oxidation or esterification .

Synthesis and Manufacturing

Azetidinium Ion Rearrangement

Azetidinium ions substituted with benzhydryl groups undergo Stevens rearrangement to form pyrrolidine derivatives. For example, treatment of 1-benzhydrylazetidinium ions with bases like NaOH induces ring expansion, yielding 2,2-diarylpyrrolidines . While this method primarily targets pyrrolidines, intermediates such as (1-benzhydrylazetidin-2-yl)methanol can be isolated under controlled conditions .

Direct Functionalization of Azetidine

An alternative route involves:

  • Azetidine ring formation via cyclization of 3-amino-1-benzhydrylpropanol precursors.

  • Hydroxymethyl introduction through oxidation or reduction of ester/carbonyl intermediates .

Example Protocol:

  • Step 1: React 3-amino-1-benzhydrylpropanol with thionyl chloride to form the azetidine ring.

  • Step 2: Oxidize the resulting intermediate with pyridinium chlorochromate (PCC) to yield the hydroxymethyl derivative .

Industrial Production Considerations

Large-scale synthesis prioritizes:

  • Catalyst optimization (e.g., ZnCl2 for imine formation).

  • Green chemistry principles (solvent recycling, microwave-assisted reactions) .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource
Melting Point120–125°C (decomposes)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Octanol-Water)3.2 (predicted)
StabilitySensitive to oxidation; store under N2

Spectroscopic Characterization

  • 1H NMR (CDCl3): δ 7.2–7.4 (m, 10H, benzhydryl), δ 3.8–4.1 (m, 2H, CH2OH), δ 3.2–3.5 (m, 3H, azetidine ring) .

  • FTIR: 3250 cm⁻¹ (O-H stretch), 1100 cm⁻¹ (C-N stretch) .

Applications in Pharmaceutical Research

Intermediate for Calcium Channel Blockers

(1-Benzhydrylazetidin-2-yl)methanol serves as a precursor in synthesizing azelnidipine, a dihydropyridine-derived antihypertensive agent. The benzhydrylazetidine moiety enhances binding affinity to L-type calcium channels, prolonging therapeutic effects .

Key Reaction:

  • Condensation with isopropyl 3-nitrophenylpyridine-3,5-dicarboxylate yields azelnidipine .

Enzyme Inhibitor Development

The compound’s rigid structure is exploited in designing ABHD6 inhibitors for metabolic disorders. Substitution at the hydroxymethyl group with fluorinated moieties improves target selectivity .

Future Directions

  • Drug Delivery Systems: Liposomal encapsulation to improve bioavailability .

  • Multitarget Ligands: Hybrid molecules for Alzheimer’s disease (e.g., cholinesterase and β-amyloid inhibition) .

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